3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide
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Overview
Description
3-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)BENZAMIDE is a complex organic compound that features a brominated isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)BENZAMIDE typically involves multiple steps:
Formation of Isoindoline: The isoindoline ring is formed through a cyclization reaction, often involving phthalic anhydride and ammonia.
Amidation: The final step involves the reaction of the brominated isoindoline with N-(2-methylphenyl)benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the brominated site, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: The compound is being explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry
Polymer Synthesis: It can be used in the synthesis of polymers with unique properties, such as enhanced thermal stability.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(5-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)BENZAMIDE
- **3-{[(5-FLUORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)BENZAMIDE
Uniqueness
Bromine Substitution: The presence of a bromine atom in the isoindoline ring distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity.
Enhanced Activity: The brominated compound may exhibit enhanced biological activity compared to its analogs due to the unique electronic effects of the bromine atom.
Properties
Molecular Formula |
C23H18BrN3O3 |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
3-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C23H18BrN3O3/c1-14-5-2-3-8-20(14)26-21(28)15-6-4-7-17(11-15)25-13-27-22(29)18-10-9-16(24)12-19(18)23(27)30/h2-12,25H,13H2,1H3,(H,26,28) |
InChI Key |
XNHZLKRSJGCWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NCN3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
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